molecular formula C12H13NO3 B1351906 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 854357-51-0

1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1351906
M. Wt: 219.24 g/mol
InChI Key: IAEYHHRNDQVTRT-UHFFFAOYSA-N
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Description

1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (FMDP) is a novel compound that has been studied in recent years for its potential applications in the field of synthetic chemistry and scientific research. FMDP is a heterocyclic compound, containing both a ring of carbon and nitrogen atoms, and it is considered to be a pyrrole derivative. FMDP is a colorless solid that is soluble in water, and it has been used as a building block in the synthesis of other compounds, as well as a starting material for the synthesis of various derivatives. FMDP has also been studied for its potential applications in medicinal chemistry and drug discovery.

Scientific Research Applications

Synthesis and Chemical Properties

1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives are primarily investigated for their chemical synthesis and properties. The interest in this compound and its related structures lies in their potential as precursors or intermediates in the synthesis of various biologically active molecules and other complex organic compounds.

  • Pyrrole Derivatives Synthesis : Pyrrole and its derivatives are of great importance due to their presence in many natural products and biologically active molecules. One research explored the synthesis of pyrrolidin-2-ones derivatives, highlighting the structural significance of these compounds in pharmacy and the potential to introduce various substituents for the synthesis of new medicinal molecules with improved biological activity (Rubtsova et al., 2020).
  • Palladium-catalyzed Cyclization : Another study focused on the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine to give 1-(dimethylamino)-1H-pyrrole-2,5-diones, indicating the compound's role in complex chemical reactions (Bae & Cho, 2014).
  • Pharmacological Potential : Synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological interest was also reported, demonstrating the compound's relevance in drug design and synthesis (Bijev, Prodanova, & Nankov, 2003).

Biochemical and Pharmaceutical Research

In the biochemical and pharmaceutical domains, the focus is on synthesizing and analyzing the biological activity of pyrrole derivatives, which can be essential in discovering new drugs and therapeutic agents.

  • Tuberculostatics Synthesis : One study synthesized carbohydrazides and hydrazones of carboxylic acids of pyrrole as structural analogs of known tuberculostatics, showcasing the compound's potential in developing treatments for tuberculosis (Bijev, 2006).
  • Antioxidant Activity : Derivatives of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine were synthesized, and some showed remarkable antioxidant activity, indicating the compound's potential in oxidative stress-related therapeutic applications (Zaki et al., 2017).

Material Science and Other Applications

The compound's derivatives are also studied for their physical properties and potential applications in material science and other fields.

  • Dye-Sensitized Solar Cells (DSCs) : Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, related to the pyrrole structure, have been prepared for use in copper-based dye-sensitized solar cells, indicating the compound's relevance in energy-related applications (Constable et al., 2009).

properties

IUPAC Name

1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-6-11(12(14)15)9(2)13(8)7-10-4-3-5-16-10/h3-6H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEYHHRNDQVTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407103
Record name 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

CAS RN

854357-51-0
Record name 1-(2-Furanylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854357-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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